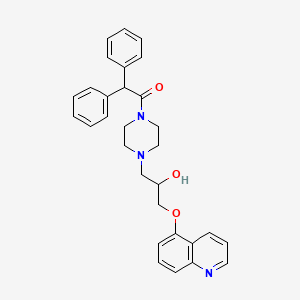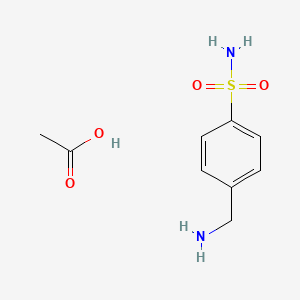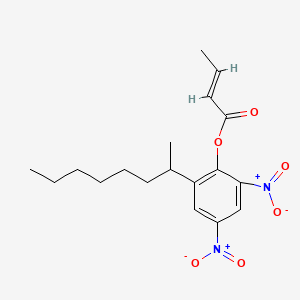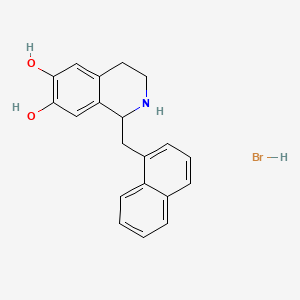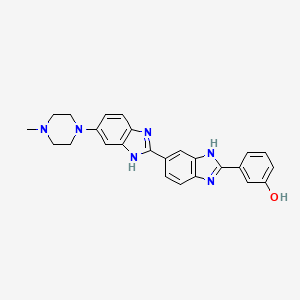![molecular formula C21H23N5O B1662242 2-[(4-phenyl-1-piperazinyl)methyl]-3,6-dihydro-2H-imidazo[1,2-c]quinazolin-5-one CAS No. 139047-55-5](/img/structure/B1662242.png)
2-[(4-phenyl-1-piperazinyl)methyl]-3,6-dihydro-2H-imidazo[1,2-c]quinazolin-5-one
Übersicht
Beschreibung
“2-[(4-phenyl-1-piperazinyl)methyl]-3,6-dihydro-2H-imidazo[1,2-c]quinazolin-5-one” is a member of piperazines . It’s a very potent ligand for α1 sites (Ki for displacement of prazosin = 0.2 nM). It also binds to 5-HT .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of various un/substituted anilines with bromo acetyl bromide in aqueous basic medium to obtain various electrophiles. These electrophiles are then coupled with phenyl piperazine in polar aprotic medium to achieve the targeted compounds .Wissenschaftliche Forschungsanwendungen
Bioreductive Anti-tumor Applications
A series of imidazo [1,2-a] quinoxaline mono-N-oxides, including 1,2-Dihydro-8-(4-methylpiperazin-1-yl)-4-phenylimidazo [1,2-a] pyrido [3,2-e] pyrazine 5-oxide, have been evaluated as bioreductively activated cytotoxins. These compounds exhibit cytotoxic action against hypoxic cells in vitro, suggesting potential as anti-tumor drugs in hypoxic environments (Naylor et al., 1993).
Process Development for Treatment of Depression and Anxiety
The compound 1-(3-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone was identified as a potential drug for treating depression and anxiety. Research focused on the selection of manufacturing routes and optimization of key stages, highlighting the importance of controlling genotoxic impurities (Cimarosti et al., 2011).
Pharmacological Activity in Cardiovascular Research
The pharmacological activity of 3−((4−(2−methoxyphenyl)piperazin−1−yl)methyl)−2,3−dihydroimidazo(1,2−c)quinazolin−5(6H)‐one (DC−015), a quinazoline derivative, was studied in rat isolated thoracic aorta and pressor responses in spontaneously hypertensive rats. This suggests its potential application in cardiovascular research (Yen et al., 1996).
Antibacterial and Antifungal Activities
Compounds with 2-[(substitutedphenyl)-5-(1-phenyl-3-(piperazinyl)pyrido[3,2-f]quinazolin-4(1H)-yl]-1,3,4-thiadiazole derivatives were synthesized and screened for antibacterial and antifungal activities. Compound 4c demonstrated significant spectrum against tested microbes, indicating potential in antimicrobial research (Ram et al., 2016).
GABAA/Benzodiazepine Receptor Affinity
Research on imidazo[1,5-a]quinoxalin-4-ones and imidazo[1,5-a]quinoxaline ureas, containing substituted phenyl groups and piperazine ureas, revealed high affinity for the GABAA/benzodiazepine receptor complex. This suggests potential applications in neurological and psychiatric disorders (Jacobsen et al., 1996).
Wirkmechanismus
Target of Action
2-PMDQ, also known as “2-[(4-phenyl-1-piperazinyl)methyl]-3,6-dihydro-2H-imidazo[1,2-c]quinazolin-5-one” or “CID 6081682”, is an effective and selective antagonist for the α1-adrenergic receptor . The α1-adrenergic receptor is a type of adrenergic receptor, and it’s primarily responsible for smooth muscle contraction. It’s a common target for drugs used to treat high blood pressure (antihypertensive drugs).
Mode of Action
As an antagonist of the α1-adrenergic receptor, 2-PMDQ binds to these receptors and blocks their interaction with endogenous catecholamines like adrenaline and noradrenaline . This prevents the normal receptor-mediated responses and disrupts the signaling pathway, leading to a decrease in smooth muscle contraction. This can result in vasodilation and a reduction in blood pressure.
Biochemical Pathways
The primary biochemical pathway affected by 2-PMDQ is the adrenergic signaling pathway. By blocking the α1-adrenergic receptors, 2-PMDQ inhibits the normal function of these receptors, disrupting the signaling pathway and leading to a decrease in vasoconstriction . This can have downstream effects on blood pressure regulation and cardiovascular function.
Result of Action
The primary result of 2-PMDQ’s action is a decrease in blood pressure. By blocking the α1-adrenergic receptors, 2-PMDQ prevents vasoconstriction, leading to vasodilation and a decrease in blood pressure . This makes it a potential candidate for the treatment of hypertension.
Eigenschaften
IUPAC Name |
2-[(4-phenylpiperazin-1-yl)methyl]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c27-21-23-19-9-5-4-8-18(19)20-22-16(15-26(20)21)14-24-10-12-25(13-11-24)17-6-2-1-3-7-17/h1-9,16,22H,10-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPFEYWIGFAARN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2CN3C(=C4C=CC=CC4=NC3=O)N2)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-phenyl-1-piperazinyl)methyl]-3,6-dihydro-2H-imidazo[1,2-c]quinazolin-5-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


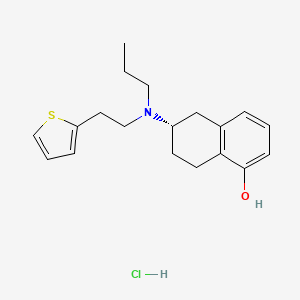
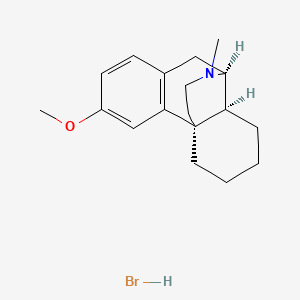
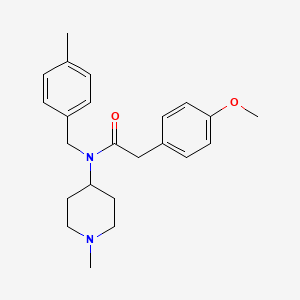
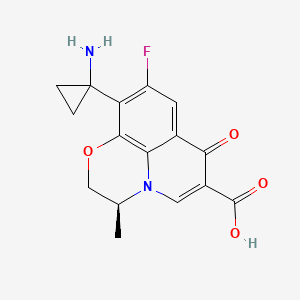

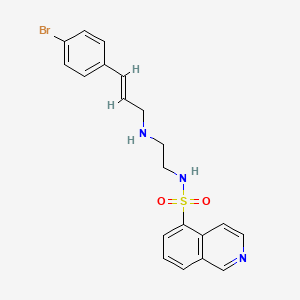
![(2R)-2-[[3-propan-2-yl-7-[(4-pyridin-2-ylphenyl)methylamino]imidazo[4,5-b]pyridin-5-yl]amino]butan-1-ol](/img/structure/B1662169.png)

